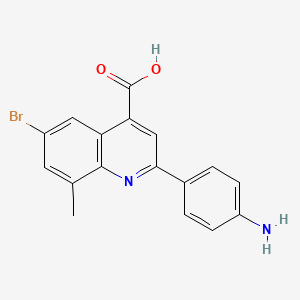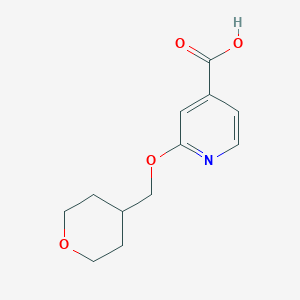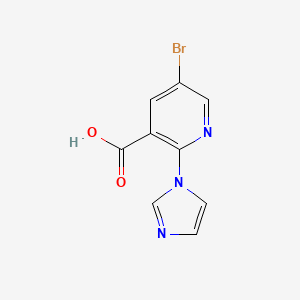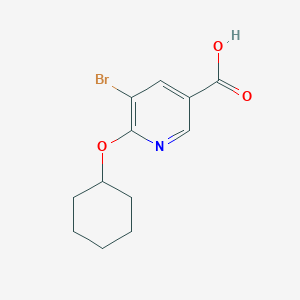
2-(4-氨基苯基)-6-溴-8-甲基喹啉-4-羧酸
描述
The compound is a derivative of 4-Aminophenylacetic acid, which is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .
Synthesis Analysis
There are several methods for synthesizing similar compounds. For instance, a series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another method involves the solid-phase synthesis of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides .Molecular Structure Analysis
The molecular structure of similar compounds was elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques, but specific data for your compound was not found .科学研究应用
化学合成和反应:
- 该化合物经历了各种化学反应,如N-烷基化和缩合,突显了其反应性和创造多样衍生物的潜力。例如,2-氨基-3-氰基喹啉-4-羧酸钠经历了亚胺N-烷基化反应 (Campaigne & Hutchinson, 1970)。
- 针对卤代苯喹啉羧酸的新合成方法已经开发,表明了它们在化学合成中的实用性 (Raveglia et al., 1997)。
光化学和光敏基团:
- 溴化羟基喹啉,一个相关化合物,已被研究作为羧酸的光敏保护基。由于其溶解性增加和低荧光,它在生物信使封闭中显示出潜力 (Fedoryak & Dore, 2002)。
超分子化学:
- 该化合物在非共价键超分子结构的形成中发挥作用。它已与羧酸一起研究,有助于理解有机化学中的非共价相互作用 (Gao et al., 2014)。
催化和有机转化:
- 喹啉衍生物,包括与2-(4-氨基苯基)-6-溴-8-甲基喹啉-4-羧酸相关的化合物,已在催化过程中进行了探索,如钯催化的芳基化和碳氢键烷基化 (Shabashov & Daugulis, 2010)。
药物开发潜力:
- 虽然不包括特定药物用途,但值得注意的是,已合成了各种喹啉衍生物,用于潜在的药物研究应用,如探索它们的抗菌特性 (Patel et al., 2006)。
作用机制
Target of Action
Similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been shown to interact withcytochrome P450 1A1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction can lead to the biotransformation of the compound into active metabolites .
Mode of Action
It’s worth noting that similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been found to exhibit antimicrobial activity by perturbing the cytoplasmic membrane and interacting intracellularly . This suggests that 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid may also interact with cellular membranes and exert its effects intracellularly.
Biochemical Pathways
Given the potential interaction with cytochrome p450 1a1, it’s plausible that the compound could influence metabolic pathways involving this enzyme .
Pharmacokinetics
Similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been shown to be metabolized by cytochrome p450 1a1 . This suggests that the compound could have similar pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have antimicrobial effects .
安全和危害
未来方向
生化分析
Biochemical Properties
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound’s interaction with these enzymes can lead to the formation of active or inactive metabolites, influencing the overall biochemical pathways . Additionally, 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid can bind to specific proteins, altering their function and activity.
Cellular Effects
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to cytochrome P450 enzymes, leading to the formation of active metabolites that exert cytotoxic effects on cancer cells . Additionally, it can inhibit or activate specific enzymes, altering their activity and influencing biochemical pathways. Changes in gene expression induced by the compound can further modulate cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity depend on the administered dosage.
Metabolic Pathways
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also modulate the overall metabolic pathways in cells.
Transport and Distribution
The transport and distribution of 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-(4-aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-9-6-11(18)7-13-14(17(21)22)8-15(20-16(9)13)10-2-4-12(19)5-3-10/h2-8H,19H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSPALSZMYZCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)
![tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1393498.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393500.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393501.png)


![6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid](/img/structure/B1393506.png)


![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1393512.png)

![N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1393515.png)